molecular formula C18H16Cl2N2O B304706 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B304706
M. Wt: 347.2 g/mol
InChI Key: QICJHAUUUUEGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole, also known as DCPM, is a pyrazoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of inflammatory mediators such as prostaglandins. 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole also activates the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has been reported to reduce inflammation and pain by inhibiting COX-2 enzyme activity. 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its unique chemical structure, which makes it an attractive candidate for drug development. The limitations of using 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its efficacy in the treatment of other inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its potential as a chemotherapeutic agent for other types of cancer. Additionally, research could be conducted to improve the solubility of 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in water, which would make it easier to administer in vivo.

Synthesis Methods

1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzaldehyde with 4-methylphenylhydrazine to form 2,4-dichloro-1-(4-methylphenyl) hydrazine. This intermediate is then reacted with acetylacetone to form 1-acetyl-3-(4-methylphenyl)-5-(2,4-dichlorophenyl) pyrazoline. The final step involves the reduction of the pyrazoline ring to form 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole.

Scientific Research Applications

1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. In addition, 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating the p53 pathway.

properties

Product Name

1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Molecular Formula

C18H16Cl2N2O

Molecular Weight

347.2 g/mol

IUPAC Name

1-[3-(2,4-dichlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C18H16Cl2N2O/c1-11-3-5-13(6-4-11)17-10-18(22(21-17)12(2)23)15-8-7-14(19)9-16(15)20/h3-9,18H,10H2,1-2H3

InChI Key

QICJHAUUUUEGAD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C

Origin of Product

United States

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